2-[3-Fluoro-2-nitrophenoxy]ethanol
Description
2-[3-Fluoro-2-nitrophenoxy]ethanol is a substituted ethanol derivative featuring a phenoxy backbone with nitro (-NO₂) and fluorine (-F) groups at the 2- and 3-positions of the aromatic ring, respectively.
Properties
Molecular Formula |
C8H8FNO4 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-(3-fluoro-2-nitrophenoxy)ethanol |
InChI |
InChI=1S/C8H8FNO4/c9-6-2-1-3-7(14-5-4-11)8(6)10(12)13/h1-3,11H,4-5H2 |
InChI Key |
TVSICOMYDSFZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[3-Fluoro-2-nitrophenoxy]ethanol with key analogs based on substituent effects, physicochemical properties, and biological or safety profiles derived from the evidence.
Substituent Position and Electronic Effects
- 2-(3-Nitrophenyl)ethanol (CAS 52022-77-2): This compound has a nitro group at the meta position of the phenyl ring attached to ethanol. Its molecular weight (181.17 g/mol) is lower than that of this compound (estimated ~215.16 g/mol), which may influence solubility and diffusion rates in biological systems .
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS 453-77-0): The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to the single fluoro substituent in the target compound. This derivative’s higher similarity score (0.98) to the target structure suggests overlapping applications in pharmaceuticals or agrochemicals, though its toxicity profile remains unstudied .
Table 1: Key Properties of this compound and Analogs
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